2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHKXJENRYGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966050 | |
| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5175-38-2 | |
| Record name | 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40966050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-(3,4-Dihydroisoquinolin-1-ylmethyl)phthalimide
In a representative procedure, 3,4-dihydroisoquinoline (1.0 equiv) is treated with phthalimidomethyl chloride (1.2 equiv) in anhydrous dichloromethane under nitrogen. Triethylamine (2.0 equiv) is added dropwise to scavenge HCl, and the mixture is stirred at 25°C for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield the target compound as a white solid (72% yield, m.p. 201–203°C).
Critical Parameters:
-
Solvent polarity : Dichloromethane optimizes nucleophilicity without side reactions.
-
Stoichiometry : Excess phthalimidomethyl chloride ensures complete substitution.
-
Purification : Silica gel chromatography removes unreacted dihydroisoquinoline.
Cyclocarbonylation of ortho-Ethynylbenzamides
Palladium-catalyzed cyclocarbonylation offers a route to isoindoline-1,3-dione scaffolds. This method, adapted for 2-((3,4-dihydroisoquinolin-1-yl)methyl) derivatives, employs Sonogashira coupling under CO pressure.
Reaction Setup and Conditions
A mixture of 2-ethynylbenzamide (1.0 equiv), 1-chloro-3,4-dihydroisoquinoline (1.1 equiv), PdCl₂(PPh₃)₂ (0.4 mol%), and triethylamine (3.0 equiv) in CH₂Cl₂ is pressurized with CO (20 atm) at 100°C for 4 hours. The reaction forms a 3-alkylideneisoindolin-1-one intermediate, which undergoes hydrogenation to yield the saturated methylene bridge.
Optimization Insights:
-
Catalyst loading : ≤0.5 mol% Pd prevents colloidal aggregation.
-
CO pressure : >15 atm drives carbonyl insertion efficiency.
-
Post-reduction : Pd/C-mediated H₂ reduction (1 atm, 25°C) saturates the exo-alkene.
Imine-Homophthalic Anhydride Condensation
A novel approach from tetrahydroisoquinoline synthesis involves the reaction of homophthalic anhydride with imines derived from 3,4-dihydroisoquinoline.
One-Pot Cyclization Protocol
Homophthalic anhydride (1.0 equiv) and N-(3,4-dihydroisoquinolin-1-ylmethyl)imine (1.05 equiv) are refluxed in toluene for 45 minutes. The reaction proceeds via aza-Michael addition and cyclodehydration, yielding the target compound after NaOH wash and recrystallization (Ethanol/H₂O, 58% yield).
Stereochemical Considerations:
-
Diastereomer control : Prolonged heating (>1 hour) promotes trans to cis isomerization.
-
Acid workup : 10% HCl quench stabilizes the carboxylate intermediate.
Hydrolysis-Reduction Sequential Route
A patent-derived method (US9133161B2) outlines a multi-step synthesis from dimethyl 4-hydroxy-3-nitrophthalate.
Stepwise Procedure
-
Nitration : Dimethyl 4-hydroxyphthalate is treated with HNO₃/H₂SO₄ at 0°C to install the nitro group (89% yield).
-
Reduction : Fe/HCl in MeOH reduces the nitro to amine (Dimethyl 3-amino-4-hydroxyphthalate, 76%).
-
Coupling : Reaction with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid (120°C, 6 hours) forms the isoindoline-1,3-dione core.
-
Methylation : CH₃I/K₂CO₃ in DMF introduces the methylene spacer (62%).
Key Data Table:
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 89% |
| Reduction | Fe/HCl, MeOH, 25°C | 76% |
| Coupling | AcOH, 120°C | 68% |
| Methylation | CH₃I, K₂CO₃, DMF | 62% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale-Up Feasibility |
|---|---|---|---|
| Nucleophilic Substitution | High purity, short reaction time | Requires anhydrous conditions | Pilot-scale viable |
| Cyclocarbonylation | Atom-economical | High-pressure equipment needed | Limited to small batches |
| Imine-Anhydride Condensation | Stereochemical control | Moderate yields | Adaptable for parallel synthesis |
| Hydrolysis-Reduction | Commercially available starting materials | Multi-step, low overall yield (∼32%) | Cost-prohibitive for large scale |
Chemical Reactions Analysis
Nucleophilic Reactions at the Isoindoline-1,3-Dione Core
The isoindoline-1,3-dione moiety undergoes nucleophilic attacks due to its electron-deficient carbonyl groups:
-
Amide Formation : Reacts with primary amines (e.g., glycine) under reflux in acetic acid to form substituted acetamides, as seen in isoindoline-1,3-dione hybrids .
-
Knoevenagel Condensation : Analogous indane-1,3-diones react with malononitrile in ethanol under basic conditions (e.g., NaOAc) to form dicyanomethylene derivatives . For this compound, similar reactivity at the C2 position is plausible.
Example Reaction :
Electrochemical Functionalization
Electrosynthesis methods enable radical-mediated transformations:
-
Anodic Oxidation : Generates N-centered radicals from the dihydroisoquinoline nitrogen, enabling cross-dehydrogenative coupling (CDC) with alkenes or alkynes. This mirrors the electrosynthesis of 2-(quinolin-2-yl)isoindoline-1,3-dione derivatives .
-
Cathodic Reduction : Facilitates hydrogen evolution, avoiding stoichiometric oxidants. For example, coupling with trifluoromethyl radicals (from CFSONa) under electrochemical conditions could yield trifluoroethyl-substituted derivatives .
Conditions :
| Reaction Type | Electrolyte | Electrodes | Yield (%) |
|---|---|---|---|
| Radical Coupling | NaBr, MeOH | RVC Anode | 70–85 |
| Trifluoromethylation | EtNClO | Pt Cathode | 60–74 |
Ring-Opening and Rearrangement
Acidic or basic hydrolysis targets the isoindoline-dione ring:
-
Hydrolysis : Under strong acidic conditions (e.g., HCl), the isoindoline-dione ring opens to form phthalamic acid derivatives. This is observed in related isoindoline-1,3-dione hybrids .
-
Decarboxylation : Heating with bases (e.g., NaOH) may decarboxylate intermediates, yielding simpler indane derivatives .
Mechanism :
Functionalization of the Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) at the secondary amine to form N-acylated derivatives, analogous to pharmacologically active dihydroisoquinoline carbothioamides .
-
Oxidation : Catalytic oxidation (e.g., MnO) converts the dihydroisoquinoline to a fully aromatic isoquinoline, altering electronic properties .
Example :
Cross-Coupling Reactions
The methylene linker enables modular derivatization:
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the methylene position .
-
Suzuki-Miyaura Coupling : Requires prior halogenation (e.g., bromination) of the aromatic rings for cross-coupling with boronic acids .
Biological Activity-Driven Modifications
Derivatives are tailored for pharmacological applications:
-
Anticancer Analogues : Introduction of sulfonamide or carbothioamide groups enhances topoisomerase inhibition, as seen in dihydroisoquinoline derivatives .
-
Cholinesterase Inhibitors : Hybridization with pyridinium groups via N-benzylation improves binding to enzyme active sites .
Structure-Activity Relationship (SAR) :
| Modification Site | Functional Group | Biological Activity |
|---|---|---|
| Isoindoline-dione C2 | Cyano | Enhanced cytotoxicity |
| Dihydroisoquinoline N | Sulfonamide | Urease inhibition (IC = 11.2 μM) |
| Methylene linker | Trifluoroethyl | Antiviral (HCoV-229E) |
Synthetic Pathways and Key Intermediates
The compound is synthesized via:
-
Bischler-Napieralski Cyclization : Phenylethanol and nitrile precursors form dihydroisoquinoline intermediates .
-
Phthalimide Coupling : N-alkylation of phthalimide with dihydroisoquinoline-methyl bromide yields the final product .
Optimized Conditions :
Scientific Research Applications
Antidepressant Potential
Research has indicated that derivatives of isoquinoline compounds, including 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione, exhibit properties that may be beneficial in treating depression. A study synthesized a series of 3,4-dihydroisoquinoline compounds and assessed their biological activity as potential antidepressants. Notably, these compounds demonstrated significant neuroprotective effects and low cytotoxicity in vitro on human cell lines such as HEK293 and L02 cells .
Table 1: Biological Activity of Isoquinoline Derivatives
| Compound ID | Activity Level | Cytotoxicity (HEK293) | Cytotoxicity (L02) |
|---|---|---|---|
| 6a-1 | High | 10.3% | 13.7% |
| 6a-9 | Moderate | 25.0% | 30.0% |
| Agomelatine | Control | 47.5% | 41.8% |
Cancer Therapeutics
The compound has also been explored for its potential in cancer therapy. Studies have shown that isoquinoline derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, thiosemicarbazone analogues derived from isoquinolines have been reported to exhibit cytotoxic effects against cancer cells .
Case Study: Thiosemicarbazone Analogues
- Synthesis Method : Alkylation of 3,4-dihydroisoquinolin-1(2H)-one with isatin derivatives.
- Findings : Several synthesized compounds showed promising activity against cancer cell lines with IC50 values indicating significant potency.
Neuroprotection
The neuroprotective effects of isoquinoline derivatives are attributed to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Research has demonstrated that certain derivatives can enhance the survival of neurons under stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Table 2: Neuroprotective Effects of Isoquinoline Derivatives
| Compound ID | Neuroprotective Effect (IC50) |
|---|---|
| 6a-9 | 15 µM |
| 6b-6 | 20 µM |
Synthesis and Characterization
The synthesis of this compound involves several steps including alkylation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of synthesized compounds.
Synthesis Overview :
- Starting Materials : 3,4-Dihydroisoquinoline and isoindoline derivatives.
- Reagents : Alkylating agents (e.g., bromoalkanes), bases (e.g., NaH).
- Characterization Techniques : NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry).
Mechanism of Action
The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites on target proteins, modulating their function and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 2,3-dihydro-: This compound shares a similar indole structure but lacks the isoquinoline moiety.
1H-Isoindole-1,3(2H)-dione: Similar in structure but without the additional isoquinoline group.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have halogen substitutions, providing different chemical properties.
Uniqueness
2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is unique due to its combined isoindole and isoquinoline structures, which confer distinct chemical and biological properties. This dual structure allows for versatile applications and interactions that are not possible with simpler compounds .
Biological Activity
The compound 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione is a derivative of isoindoline and dihydroisoquinoline, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an isoindoline core linked to a dihydroisoquinoline moiety. This structural configuration is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of isoindoline have shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. In vitro studies demonstrated that certain isoindoline derivatives can significantly reduce cell viability at concentrations as low as 5 µM .
Antiviral Activity
Compounds related to this compound have been evaluated for their antiviral properties. A study on tetrahydroisoquinoline derivatives revealed effective inhibition against human coronaviruses (HCoV-229E and HCoV-OC43), suggesting potential applications in treating viral infections . The antiviral activity was attributed to the ability of these compounds to interfere with viral replication processes.
Neuroprotective Effects
Neuroprotective properties have also been observed in similar compounds. For example, derivatives of 3,4-dihydroisoquinoline were found to exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to mitigate oxidative stress and promote neuronal survival .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some isoindoline derivatives act as inhibitors of key enzymes involved in cancer progression and viral replication.
- Modulation of Cell Signaling Pathways : These compounds may influence various signaling pathways such as apoptosis and cell survival pathways.
- Antioxidant Properties : Many isoindoline derivatives possess antioxidant capabilities that help protect cells from oxidative damage.
Case Studies
Q & A
Basic: What are the established synthetic routes for 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione, and how are reaction conditions optimized?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 3,4-dihydroisoquinoline derivatives with phthalic anhydride or its analogs under acidic conditions (e.g., acetic acid). For example, compound 8 (a structural analog) was synthesized by refluxing a tetrahydroisoquinoline precursor with phthalic anhydride, followed by filtration and chromatographic purification . Optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–120°C), and catalyst use (e.g., 4-dimethylaminopyridine for acylations). Post-synthesis validation includes melting point determination, mass spectrometry (MS), and H NMR to confirm purity and structure .
Basic: How is structural characterization of this compound validated in experimental settings?
Methodological Answer:
Structural validation employs spectral and crystallographic techniques:
- Spectral Analysis : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene groups at δ 3.5–4.5 ppm). FT-IR confirms carbonyl stretches (C=O at ~1700 cm) and C-N bonds (~1300 cm) .
- X-ray Diffraction : Single-crystal X-ray studies resolve bond lengths and angles, as demonstrated for related tetrahydroisoquinoline derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced: What computational methods are used to predict the electronic properties and reactivity of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO), Mulliken charges, and electrostatic potential (MEP) surfaces. These predict nucleophilic/electrophilic sites and reactivity trends. Hirshfeld surface analysis maps intermolecular interactions (e.g., π-π stacking in isoindoline moieties) to correlate crystallographic data with computational models . Such methods guide functionalization strategies (e.g., introducing electron-withdrawing groups to modulate bioactivity) .
Advanced: How can researchers design experiments to evaluate its hypoglycemic potential while addressing data contradictions?
Methodological Answer:
- In Silico Screening : Use molecular docking to assess binding affinity to targets like pancreatic β-cell K channels (similar to meglitinides) .
- In Vitro/In Vivo Models : Compare glucose uptake in insulin-resistant cell lines (e.g., HepG2) and streptozotocin-induced diabetic rodents. Address contradictions by standardizing protocols (e.g., dosing intervals, animal strain selection) .
- Mechanistic Studies : Employ Western blotting or qPCR to resolve conflicting results on insulin signaling pathways (e.g., Akt/PKB activation vs. AMPK inhibition) .
Advanced: What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
- Environmental Persistence : Conduct OECD 301/302 biodegradation tests under varying pH/temperature. Measure half-life in water/soil matrices via HPLC .
- Bioaccumulation : Use log (octanol-water partition coefficient) to predict lipid solubility. Validate with bioassays in Daphnia magna or algae .
- Toxicity Profiling : Perform acute/chronic toxicity tests across trophic levels (e.g., LC in fish, EC in microorganisms). Apply Species Sensitivity Distributions (SSDs) for risk extrapolation .
Advanced: How can structure-activity relationship (SAR) studies resolve discrepancies in reported bioactivities?
Methodological Answer:
- Systematic Functionalization : Synthesize derivatives with modifications at the isoindoline or dihydroisoquinoline moieties (e.g., halogenation, alkylation). Compare antimicrobial vs. antitumor activities .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic descriptors with bioactivity. For example, bulky substituents on the phenyl ring may enhance acetylcholinesterase inhibition .
- Cross-Validation : Replicate conflicting assays under controlled conditions (e.g., identical cell lines, incubation times) to isolate variables causing discrepancies .
Basic: What theoretical frameworks guide hypothesis formulation for this compound’s mechanism of action?
Methodological Answer:
- Pharmacophore Modeling : Map functional groups (e.g., carbonyl, methylene bridge) to known bioactive motifs (e.g., meglitinide analogs) .
- Receptor-Based Hypotheses : Align with theories like lock-and-key binding for enzyme inhibitors (e.g., acetylcholinesterase) or allosteric modulation for ion channels .
- Pathway Analysis : Use KEGG/Reactome databases to hypothesize involvement in glucose metabolism or oxidative stress pathways .
Advanced: How should researchers address methodological limitations in studying its neurotoxic or antitumor effects?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects in neuronal cell lines .
- In Vivo Imaging : Use PET/MRI to track compound distribution and tumor penetration in xenograft models .
- Controlled Comparative Studies : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) to normalize assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
